molecular formula C7H10N2 B2436800 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile CAS No. 2304004-71-3

2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile

Cat. No.: B2436800
CAS No.: 2304004-71-3
M. Wt: 122.171
InChI Key: SSGMXILYXBKSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile is a chemical compound with the molecular formula C7H10N2. It is characterized by a bicyclo[1.1.1]pentane core structure, which is a highly strained and unique scaffold in organic chemistry.

Preparation Methods

The synthesis of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The nitrile group can be reduced to an amine or other reduced forms.

    Substitution: The amino and nitrile groups can participate in substitution reactions, where they are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile involves its interaction with molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid and unique scaffold that can enhance binding affinity and specificity. The amino and nitrile groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile can be compared with other compounds that have a bicyclo[1.1.1]pentane core or similar functional groups. Some similar compounds include:

    Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but may have different functional groups attached.

    Aminonitriles: Compounds with both amino and nitrile groups, but different core structures.

The uniqueness of this compound lies in its combination of the strained bicyclo[1.1.1]pentane core with both amino and nitrile functional groups, which can lead to unique chemical and biological properties .

Biological Activity

2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile is a compound featuring a bicyclo[1.1.1]pentane core, which has garnered attention in medicinal chemistry for its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the molecular formula C7H10N2C_7H_{10}N_2 and is characterized by its unique bicyclic structure, which contributes to its distinct biological properties. The bicyclo[1.1.1]pentane framework enhances binding affinity to various biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The amino group can participate in hydrogen bonding, while the nitrile group may engage in dipole-dipole interactions, facilitating binding to active sites of proteins.

Table 1: Interaction Mechanisms

Functional GroupInteraction TypeBiological Target
Amino GroupHydrogen BondingEnzymes
Nitrile GroupDipole-Dipole InteractionsReceptors

Biological Activity

Research indicates that compounds with a bicyclo[1.1.1]pentane core, including this compound, exhibit significant biological activity:

  • Enzyme Inhibition : Studies have shown that derivatives of bicyclo[1.1.1]pentanes can act as potent inhibitors of enzymes such as γ-secretase, enhancing their pharmacological profiles by improving permeability and solubility compared to traditional compounds .
  • Ligand Properties : The compound's structure allows it to function as a ligand for various biological receptors, potentially modulating physiological responses .

Case Study 1: γ-Secretase Inhibition

A study demonstrated that modifying conventional enzyme inhibitors with a bicyclo[1.1.1]pentane motif resulted in compounds that retained inhibitory activity while exhibiting improved pharmacokinetic properties, such as enhanced oral bioavailability . This indicates the potential for this compound to serve as a scaffold for developing new enzyme inhibitors.

Case Study 2: Binding Affinity Studies

Research on the binding affinities of bicyclo[1.1.1]pentane derivatives revealed that these compounds often exhibit higher affinities for their targets compared to their non-bicyclic counterparts . This suggests that this compound could be optimized for specific therapeutic applications through structural modifications.

Comparative Analysis

The unique properties of this compound can be contrasted with other similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameCore StructureKey Activity
Bicyclo[1.1.1]pentane DerivativesBicyclo[1.1.1]pentaneEnzyme inhibition
AminonitrilesVaried Core StructuresBiological receptor modulation

Properties

IUPAC Name

2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-2-1-6-3-7(9,4-6)5-6/h1,3-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGMXILYXBKSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.